molecular formula C7H7BrClNO B12842128 3-Bromo-6-chloro-2-methoxyaniline

3-Bromo-6-chloro-2-methoxyaniline

Cat. No.: B12842128
M. Wt: 236.49 g/mol
InChI Key: PEYIDAACXHVHNS-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-methoxyaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the aniline derivative. For example, starting from 3-bromo-6-chloro-2-nitroanisole, the nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-chloro-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromine and chlorine can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-methoxyaniline is unique due to the specific positions of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of bromine, chlorine, and methoxy groups provides a distinct set of characteristics that can be leveraged in various chemical reactions and applications .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-bromo-6-chloro-2-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,10H2,1H3

InChI Key

PEYIDAACXHVHNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)Cl)Br

Origin of Product

United States

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